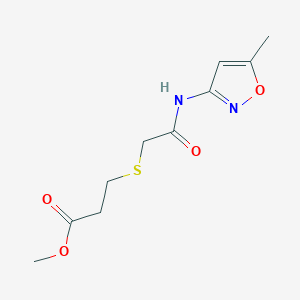

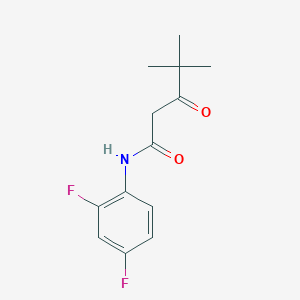

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . Pyrrole is a basic molecule that constitutes a wide variety of natural products, including certain enzymes and hemoglobin .

Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Michael addition of pyrrole with electrophilic olefins . Furthermore, N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Aplicaciones Científicas De Investigación

Molecular Structure and Synthesis

- The molecular structure of related compounds, such as those containing pivalamide, pyridin, and hydroxy-methylphenyl moieties, demonstrates significant interest in understanding the conformational and chemical properties of these molecules. For instance, Atalay et al. (2016) detailed the structure of a compound with similar moieties, highlighting the intramolecular hydrogen bond stabilization and the molecular conformation influenced by these bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Therapeutic Applications

- The investigation of anti-inflammatory activity through the synthesis of ibuprofen analogs incorporates pyrrolidine among other active hydrogen-containing compounds, showing potent anti-inflammatory activity in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999). This study suggests the potential for developing new therapeutic agents based on modifications of known anti-inflammatory drugs (Rajasekaran, Sivakumar, & Jayakar, 1999).

Gene Silencing and Disease Treatment

- Pyrrole-imidazole (PI) polyamides, featuring pyrrolidine structures, have been explored for their ability to inhibit gene transcription, offering a novel approach for treating diseases like renal diseases by silencing specific genes involved in disease progression. Matsuda et al. (2011) demonstrated that targeted PI polyamides could significantly reduce disease markers in a model of hypertensive nephrosclerosis, suggesting a potential application in gene therapy (Matsuda et al., 2011).

Chemical Reactivity and Modification

- Research into the control of lithiation sites on derivatives such as N-(pyridin-3-ylmethyl)pivalamide shows the nuanced control over chemical reactivity that can be achieved, impacting the synthesis of complex molecules. Smith et al. (2013) explored the lithiation reactions offering insights into regioselective synthesis methods that can be applied to various chemical synthesis challenges (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Direcciones Futuras

Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, as well as the investigation of their physicochemical interactions, bioactivities, and potential applications in medicine .

Propiedades

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTIBXAOTSXQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)

![3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2773200.png)

![ethyl [3-cyclopropyl-6-oxo-4-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2773203.png)

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)

![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)

![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)